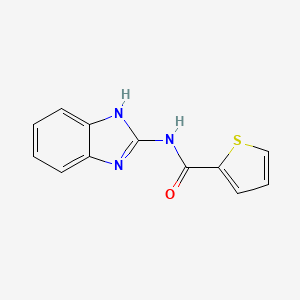

N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c16-11(10-6-3-7-17-10)15-12-13-8-4-1-2-5-9(8)14-12/h1-7H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWNRLYSTJFZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Benzimidazol 2 Yl Thiophene 2 Carboxamide and Its Analogues

Retrosynthetic Analysis of N-(1H-Benzimidazol-2-yl)thiophene-2-carboxamide

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials.

Two primary disconnections are evident in the structure of this compound. The most logical and commonly employed disconnection is at the amide bond (C-N bond) between the thiophene (B33073) carbonyl group and the benzimidazole (B57391) amino group. This approach simplifies the synthesis into the preparation of two key precursors. A secondary disconnection strategy involves breaking the C-N bonds within the benzimidazole ring, which would involve building the imidazole (B134444) ring onto a pre-functionalized thiophene-amide fragment.

Primary Disconnection Strategy:

Disconnection 1 (Amide Bond): Breaking the amide bond yields 1H-benzo[d]imidazol-2-amine and thiophene-2-carbonyl chloride (or thiophene-2-carboxylic acid). This is often the preferred route.

Disconnection 2 (Benzimidazole Ring): Breaking the two C-N bonds of the imidazole ring leads to o-phenylenediamine (B120857) and a thiophene-2-carboxamido-functionalized carbon source.

Based on the primary disconnection strategy, the key precursors are identified as:

A nucleophilic benzimidazole component: 1H-benzo[d]imidazol-2-amine. This intermediate contains the core heterocyclic system ready for acylation.

An electrophilic thiophene component: Thiophene-2-carboxylic acid or its activated derivatives, such as thiophene-2-carbonyl chloride or an active ester.

An alternative approach involves reacting o-phenylenediamine directly with a thiophene derivative that can provide the C2 carbon of the benzimidazole and the amide functionality simultaneously.

Classical Condensation Reactions for Benzimidazole Formation

The formation of the 2-substituted benzimidazole core is a cornerstone of this synthesis. Several classical methods are available, primarily involving the condensation of o-phenylenediamines with a one-carbon electrophile.

The Phillips-Ladenburg reaction is a traditional and widely used method for synthesizing 2-substituted benzimidazoles. semanticscholar.org It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as esters, acid chlorides, or nitriles) under acidic conditions and often at high temperatures. semanticscholar.orgnih.gov For instance, the reaction of o-phenylenediamine with thiophene-2-carboxylic acid in the presence of a mineral acid like HCl would lead to the formation of 2-(thiophen-2-yl)-1H-benzo[d]imidazole. acgpubs.org

Table 1: Examples of Benzimidazole Synthesis via Phillips-Ladenburg Reaction

| o-Phenylenediamine Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Benzoic acid | NH4Cl, EtOH, 80-90°C | 2-phenyl-1H-benzimidazole | 75.08% | semanticscholar.org |

| o-phenylenediamine | Thiophene-2-carbaldehyde (B41791) | Water extract of onion, Reflux | 2-(thiophen-2-yl)-1H-benzo[d]imidazole | 87% | acgpubs.org |

This table is interactive and allows for sorting and filtering of data.

Another common strategy is the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.goviosrjournals.org This two-step, one-pot procedure is highly efficient. The initial condensation forms a Schiff base intermediate, which then undergoes cyclodehydrogenation to yield the benzimidazole ring. orientjchem.org Various oxidizing agents and catalytic systems have been employed to promote this transformation. organic-chemistry.org For example, reacting o-phenylenediamine with thiophene-2-carbaldehyde in the presence of an oxidizing agent like hydrogen peroxide or under aerobic conditions can yield 2-(thiophen-2-yl)-1H-benzo[d]imidazole. acgpubs.orgorganic-chemistry.org

Table 2: Cyclocondensation of o-Phenylenediamines with Aldehydes

| o-Phenylenediamine Derivative | Aldehyde | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Benzaldehyde | NH4Cl, CHCl3, rt | 2-phenyl-1H-benzo[d]imidazole | 40% | nih.gov |

| o-phenylenediamine | Thiophene-2-carbaldehyde | Au/TiO2, CHCl3:MeOH, rt | 2-(thiophen-2-yl)-1H-benzo[d]imidazole | High | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Amide Bond Formation Strategies

The final and crucial step in the most common synthetic route is the formation of the amide bond. This involves the coupling of a benzimidazole amine with a carboxylic acid. Direct condensation of a carboxylic acid and an amine is difficult and requires high temperatures, which can be detrimental to the integrity of the substrates. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

This is typically achieved using coupling reagents. A highly relevant analogue, N-(1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide, is synthesized by reacting the corresponding amine and carboxylic acid in the presence of coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DMAP (4-Dimethylaminopyridine) or DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). nih.gov This method is directly applicable to the synthesis of this compound from 1H-benzo[d]imidazol-2-amine and thiophene-2-carboxylic acid.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form an active ester (e.g., an OBt active ester with HBTU). luxembourg-bio.com This activated intermediate is then susceptible to nucleophilic attack by the amino group of the benzimidazole, leading to the formation of the thermodynamically stable amide bond and release of the coupling agent byproducts. luxembourg-bio.com

Table 3: Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| HBTU | DIPEA, DMAP | DMF | High efficiency, forms active ester intermediate. | nih.gov |

| DCC | HOBt | Dichloromethane, DMF | Reduces epimerization, forms insoluble DCU byproduct. | luxembourg-bio.com |

This table is interactive and allows for sorting and filtering of data.

Coupling of Thiophene-2-carboxylic Acid with Aminobenzimidazole Precursors

The most direct synthetic route involves the condensation of thiophene-2-carboxylic acid with 2-aminobenzimidazole (B67599). This reaction typically requires high temperatures and sometimes acidic catalysts to facilitate the dehydration process, forming the amide linkage. researchgate.net While straightforward, this method can sometimes lead to low yields or require harsh conditions that may not be compatible with sensitive functional groups on either heterocyclic ring.

Use of Activating Agents and Coupling Reagents

To circumvent the often harsh conditions of direct condensation, a wide array of activating agents and coupling reagents are employed to facilitate amide bond formation under milder conditions. fishersci.co.uk This strategy involves the in-situ conversion of the carboxylic acid group of thiophene-2-carboxylic acid into a more reactive intermediate, which is then readily attacked by the amino group of 2-aminobenzimidazole.

The carboxylic acid is activated to form a species with a better leaving group, such as an active ester, acid chloride, or acylurea intermediate. nih.govluxembourg-bio.com Common coupling reagents used for this purpose are carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukresearchgate.net To improve efficiency and suppress side reactions like racemization, these are often used in conjunction with additives such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). fishersci.co.uk

More modern and highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). fishersci.co.ukluxembourg-bio.com For instance, the synthesis of a structurally related compound, N-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benz-amido)thiazole-4-carboxamide, was successfully achieved using HBTU as the coupling agent in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF. nih.gov This methodology is directly applicable to the synthesis of this compound.

| Coupling Agent Class | Examples | Typical Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | HOBt, HOAt | Widely used, cost-effective; byproduct removal can be an issue (e.g., DCU). researchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High reactivity, but can have poor solubility. luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | - | Highly efficient, rapid reactions, good solubility; form guanidinium (B1211019) by-products. fishersci.co.uknih.gov |

Advanced Synthetic Routes and Chemo-Selective Transformations

Beyond standard amide coupling, advanced synthetic methodologies offer alternative and often more versatile routes to the benzimidazole-thiophene scaffold and its analogues. These methods include transition-metal-catalyzed reactions and selective functionalization of the core structure.

Transition-Metal Catalyzed Coupling Reactions for Benzimidazole-Thiophene Linkages

Transition-metal catalysis, particularly with palladium, provides powerful tools for forming C-C and C-N bonds. While the target molecule has an amide linker, related structures with direct linkages between the benzimidazole and thiophene rings can be synthesized via cross-coupling reactions. For example, Suzuki or Stille coupling reactions can be used to connect a borylated or stannylated benzimidazole with a halogenated thiophene, or vice versa.

More directly relevant to carboxamide derivatives, palladium-catalyzed direct arylation has been used to functionalize thiophenes bearing N-monoalkylcarboxamide substituents. researchgate.net These reactions can regioselectively form C-C bonds at specific positions on the thiophene ring, demonstrating the utility of transition metals in modifying these scaffolds. researchgate.net Such strategies could be employed to synthesize analogues where the benzimidazole moiety is attached at a different position on the thiophene ring.

Functionalization at Peripheral Positions

Chemo-selective functionalization allows for the introduction of various substituents onto the pre-formed this compound skeleton. The thiophene ring is susceptible to electrophilic substitution, and its reactivity can be directed by the existing substituents.

Palladium-catalyzed direct arylation has been shown to regioselectively functionalize thiophene-2-carboxamides at the C5 position. researchgate.net Using a catalyst system such as [PdCl(C3H5)(dppb)] with KOAc as the base in DMAc solvent, various aryl bromides can be coupled to the C5 position of the thiophene ring without cleaving the amide bond. researchgate.net This provides a direct route to a wide array of 5-aryl-N-(1H-benzimidazol-2-yl)thiophene-2-carboxamides.

Derivatization Strategies for Structural Modification of this compound

Structural modifications, particularly on the benzimidazole nucleus, are crucial for developing analogues with tailored properties. These modifications typically involve substitution at the N1 position or on the fused benzene (B151609) ring.

Modifications on the Benzimidazole Nucleus (e.g., N1-substitution, C-substitutions)

The benzimidazole ring contains an acidic N-H proton, which can be readily deprotonated by a base to form an anion. This nucleophilic nitrogen can then be alkylated or acylated to introduce a wide variety of substituents at the N1 position. This N-alkylation is a common strategy for creating libraries of benzimidazole derivatives. semanticscholar.org For example, reacting this compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride would yield the corresponding N1-alkylated derivative.

Substitutions on the benzene portion of the benzimidazole ring are typically introduced by starting with a substituted o-phenylenediamine precursor. For example, using 4-chloro-1,2-phenylenediamine in the initial synthesis would result in a chlorine atom at the C5 (or C6) position of the final benzimidazole product. This approach allows for the incorporation of a wide range of electron-donating or electron-withdrawing groups onto the benzimidazole core.

| Modification Site | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Benzimidazole N1 | N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3, NaH) | N1-alkyl-substituted analogue |

| Benzimidazole N1 | N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | N1-acyl-substituted analogue |

| Benzimidazole C5/C6 | Synthesis from substituted precursor | Substituted o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine) | C5/C6-substituted analogue |

| Thiophene C5 | Direct Arylation | Aryl bromide, Pd catalyst, Base | C5-aryl-substituted analogue researchgate.net |

Modifications on the Thiophene Moiety (e.g., C-substitutions)

The synthesis of analogues of this compound often involves modifications to the thiophene ring to investigate structure-activity relationships. These modifications typically include the introduction of various substituents at different positions on the thiophene core.

One common strategy involves the cyclization of precursor molecules to construct the substituted thiophene ring. For instance, a synthetic approach for preparing thiophene-2-carboxamide derivatives with hydroxyl, methyl, or amino groups at the 3-position has been proposed. nih.gov This method utilizes the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, or N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like alcoholic sodium ethoxide. nih.gov

Another approach involves starting with a pre-functionalized thiophene ring. Structure-activity relationship studies on thiophene-3-carboxamide (B1338676) derivatives have explored the impact of methyl substitutions. nih.gov Analogues with 4-methyl, 5-methyl, or 4,5-dimethyl substitutions on the thiophene ring have been synthesized to evaluate their effects on biological activity. nih.gov The general synthetic route for these compounds involves treating various commercially available 2-aryl acetic acids with aryl 2-amino-3-carboxamides. nih.gov

The table below summarizes examples of C-substitutions on the thiophene moiety found in related carboxamide analogues.

| Substitution Position(s) | Substituent Group(s) | Precursor/Method Example | Reference |

| 3 | Hydroxyl, Methyl, Amino | Cyclization of various thioacetanilide (B1681303) or acrylamide (B121943) derivatives | nih.gov |

| 4 | Methyl | Amide coupling with substituted 2-aminothiophene-3-carboxamide | nih.gov |

| 5 | Methyl | Amide coupling with substituted 2-aminothiophene-3-carboxamide | nih.gov |

| 4, 5 | Dimethyl | Amide coupling with substituted 2-aminothiophene-3-carboxamide | nih.gov |

These substitutions are crucial for modulating the electronic and steric properties of the molecule, which can influence its biological interactions. For example, it has been noted that di-substitutions on the thiophene ring may help minimize metabolic oxidation. nih.gov

Variations in the Carboxamide Linkage

The carboxamide linkage is a critical structural feature, and its modification or replacement is a key strategy in the synthesis of new analogues. Variations can include altering the amide itself or replacing it entirely with a different linking group to change properties such as bond rigidity, hydrogen bonding capacity, and chemical stability.

One common variation is the hydrolysis of the carboxamide to a carboxylic acid or its conversion to an ester or a cyano group. In studies on thiophene-3-carboxamide derivatives, analogues where the 3-carboxamide group was replaced with an acid, ester, or cyano group were synthesized to probe the importance of the carboxamide for biological activity. nih.gov

Another significant variation involves replacing the entire carboxamide bridge with a different functional group. For example, analogues have been synthesized where a sulfanyl (B85325) (-S-) linkage connects the benzimidazole and phenyl moieties. mdpi.comsemanticscholar.org The synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde was achieved by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde. mdpi.comsemanticscholar.org This aldehyde can then be further derivatized, demonstrating the replacement of the amide linker with a thioether bridge. mdpi.comsemanticscholar.org

The synthesis of various heterocyclic diamides also represents a variation, where the core structures are elaborated to create more complex linkages. researchgate.net The fundamental reaction to form the carboxamide bond itself often involves a condensation reaction between a carboxylic acid and an amine, frequently catalyzed by a coupling agent like HBTU (2-(1H-benzimidazol-2-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

The following table details some reported variations of the carboxamide linkage in related benzimidazole and thiophene structures.

| Original Linkage | Modified Linkage | Synthetic Approach | Reference |

| Carboxamide (-CONH₂) | Carboxylic Acid (-COOH) | Hydrolysis of ester or nitrile precursors | nih.gov |

| Carboxamide (-CONH₂) | Ester (-COOR) | Esterification of the corresponding carboxylic acid | nih.gov |

| Carboxamide (-CONH₂) | Cyano (-CN) | Dehydration of the primary amide or from halide substitution | nih.gov |

| Amide (-CONH-) | Sulfanyl (-S-) | Nucleophilic aromatic substitution with a thiol | mdpi.comsemanticscholar.org |

Purification and Isolation Techniques for this compound Analogues

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, reagents, and by-products, yielding a compound of sufficient purity for characterization and further evaluation. The choice of technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Column Chromatography is one of the most widely used purification methods for these types of compounds. Crude products are often purified by column chromatography on silica (B1680970) gel. nih.gov The selection of an appropriate eluent system, typically a mixture of polar and non-polar solvents like ethyl acetate (B1210297) and hexanes, is crucial for achieving good separation. nih.gov

Recrystallization is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For instance, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde was recrystallized to afford a colorless solid. mdpi.com Similarly, its thiosemicarbazone derivative was recrystallized from dioxane. semanticscholar.org

Washing and Filtration are fundamental workup procedures. After synthesis, the reaction mixture is often quenched with water or ice to precipitate the crude product. mdpi.commdpi.com The resulting solid is then collected by filtration and washed with solvents like water and brine to remove inorganic salts and water-soluble impurities. mdpi.comacgpubs.org

High-Performance Liquid Chromatography (HPLC) is primarily used to determine the purity of the final compounds rather than for large-scale purification. Purity of ≥95% is often confirmed using this method. nih.gov

Interestingly, some modern synthetic methods aim to simplify the purification process. Green synthetic routes have been developed for some 2-substituted benzimidazoles that yield products in high purity without the need for column chromatography. acgpubs.org

The table below summarizes the common purification and isolation techniques.

| Technique | Purpose | Example Application | Reference(s) |

| Column Chromatography | Separation of compounds based on polarity | Purification of crude product using a silica gel column with ethyl acetate/hexane eluent. | nih.gov |

| Recrystallization | Purification of solid compounds based on differential solubility | Obtaining colorless solid of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. | mdpi.com |

| Filtration and Washing | Initial isolation and removal of soluble impurities | The precipitate formed after quenching the reaction is filtered and washed with water. | mdpi.commdpi.comacgpubs.org |

| HPLC | Purity assessment | Determination that final compounds possess ≥95% purity. | nih.gov |

Spectroscopic and Analytical Characterization of N 1h Benzimidazol 2 Yl Thiophene 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide, ¹H and ¹³C NMR would provide the primary framework, with 2D NMR techniques offering further refinement.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the benzimidazole (B57391) and thiophene (B33073) rings, as well as the amide N-H proton.

Benzimidazole Protons: The benzimidazole ring contains a labile N-H proton, which would likely appear as a broad singlet at a downfield chemical shift (typically δ 12.0-13.0 ppm in DMSO-d₆), a characteristic feature for such protons. ijpsonline.comacgpubs.org The aromatic protons of the benzene (B151609) portion of the benzimidazole ring would typically appear as a complex multiplet or as two distinct multiplets in the region of δ 7.1-7.8 ppm. ijpsonline.comacgpubs.org

Thiophene Protons: The three protons on the thiophene ring would present a characteristic splitting pattern. The proton at position 5 (adjacent to the carboxamide group) and the proton at position 3 would likely appear as doublets of doublets, while the proton at position 4 would be a triplet, with chemical shifts generally observed in the aromatic region (δ 7.0-8.0 ppm).

Amide Proton: The amide (N-H) proton is also expected to be found downfield, often as a broad singlet, with its chemical shift being solvent-dependent.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on typical chemical shift ranges for these moieties.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzimidazole N-H | ~12.5 | br s | - |

| Amide N-H | ~10.5 | br s | - |

| Thiophene H5 | ~7.9 | dd | J = 5.0, 1.2 Hz |

| Thiophene H3 | ~7.8 | dd | J = 3.8, 1.2 Hz |

| Benzimidazole H4/H7 | ~7.6 | m | - |

| Benzimidazole H5/H6 | ~7.2 | m | - |

| Thiophene H4 | ~7.1 | dd | J = 5.0, 3.8 Hz |

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. arabjchem.org

Benzimidazole Carbons: The C2 carbon of the benzimidazole ring, attached to the amide nitrogen, would appear around δ 150-155 ppm. The other aromatic carbons of the benzimidazole moiety would be found between δ 110-145 ppm. acgpubs.orgarabjchem.org

Thiophene Carbons: The carbons of the thiophene ring typically appear in the δ 125-140 ppm region. The carbon attached to the carboxamide group (C2) would be the most deshielded.

An illustrative ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Amide C=O | ~162 |

| Benzimidazole C2 | ~151 |

| Benzimidazole C3a/C7a | ~143 |

| Thiophene C2 | ~138 |

| Thiophene C5 | ~132 |

| Thiophene C4 | ~128 |

| Thiophene C3 | ~127 |

| Benzimidazole C4/C7 | ~122 |

| Benzimidazole C5/C6 | ~115 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the same spin system. This would be instrumental in confirming the connectivity of the protons on the thiophene ring and within the benzene portion of the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the thiophene-2-carboxamide and the benzimidazole moieties through the amide linkage.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₂H₉N₃OS. The calculated exact mass can then be compared to the experimentally determined value to confirm the elemental composition. For related benzimidazole derivatives, the difference between the calculated and found mass is typically within a few parts per million (ppm).

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of benzimidazole derivatives often involves the cleavage of the imidazole (B134444) ring and substituents. scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. orientjchem.org

The benzimidazole ring system displays characteristic N-H stretching vibrations, typically observed in the region of 3200-3500 cm⁻¹. The amide linkage is another key structural feature, giving rise to a strong carbonyl (C=O) stretching band, commonly known as the Amide I band, which is anticipated to appear in the 1650-1690 cm⁻¹ range. The N-H bending vibration of the amide, or the Amide II band, is expected around 1520-1570 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations from both the benzimidazole and thiophene rings are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic systems are expected in the 1400-1600 cm⁻¹ region. nih.gov The presence of the thiophene ring may also be indicated by a C-S stretching vibration, although this can be weak and appear in the fingerprint region (below 1000 cm⁻¹). researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3400 | Medium | N-H Stretch (Benzimidazole) |

| ~3200 | Medium, Broad | N-H Stretch (Amide) |

| >3000 | Medium to Weak | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1590 | Medium | C=N Stretch (Benzimidazole) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1450 | Medium | Aromatic C=C Stretch |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula to verify its accuracy and the purity of the sample. nih.gov

For this compound, the molecular formula is C₁₂H₉N₃OS. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The validation of the empirical formula is achieved when the experimentally determined percentages are in close agreement (typically within ±0.4%) with the calculated values. nih.gov

Table 2: Theoretical Elemental Analysis Data for this compound (C₁₂H₉N₃OS)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 59.24 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.75 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.27 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.58 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.18 |

| Total | | | | 243.31 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure. nih.gov

The crystal packing is expected to be significantly influenced by intermolecular hydrogen bonding. Specifically, the amide N-H group and the benzimidazole N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the imine nitrogen of the benzimidazole ring can serve as hydrogen bond acceptors. These interactions would likely lead to the formation of extended supramolecular networks, such as chains or sheets, within the crystal lattice. nih.gov The planarity of the benzimidazole and thiophene rings would also facilitate π-π stacking interactions, further stabilizing the crystal structure. researchgate.net

Table 3: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Examples) |

| Key Bond Lengths | C=O: ~1.23 Å, Amide C-N: ~1.34 Å |

| Key Bond Angles | C-N-H (Amide): ~120° |

Computational Chemistry and Molecular Modeling Studies of N 1h Benzimidazol 2 Yl Thiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are employed to determine the optimized geometry, electronic structure, and reactivity of N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua It is widely applied to predict the molecular geometry and various electronic properties of novel compounds. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to determine the most stable conformation by minimizing the energy of the molecule.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Studies on related thiophene-2-carboxamide and benzimidazole (B57391) derivatives have shown that DFT calculations can accurately predict these parameters, which often align well with experimental data from X-ray crystallography. nih.govnih.gov Furthermore, DFT is used to compute a range of electronic properties that are crucial for understanding the molecule's behavior.

| Hardness (η) & Softness (S) | Measures of resistance to change in electron distribution. | Global reactivity descriptors that help predict chemical stability. |

These calculated properties are instrumental in building structure-activity relationships (SAR) for a series of related compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is associated with the molecule's nucleophilicity or electron-donating ability, whereas the LUMO energy indicates its electrophilicity or electron-accepting ability. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comrsc.org Conversely, a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be distributed over the electron-rich benzimidazole and thiophene (B33073) rings, while the LUMO may be localized on the carboxamide linker and adjacent aromatic systems. FMO analysis helps in understanding how the molecule will interact with biological targets, such as enzymes or receptors. najah.edu

Table 2: Typical FMO Parameters for Thiophene Derivatives

| Parameter | Description | Typical Value Range (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 | Indicates electron-accepting capability. |

| ΔE (LUMO-HOMO) | Energy Gap | 3.0 to 5.0 | Correlates with chemical reactivity and stability. mdpi.com |

Note: The values are illustrative based on published data for related thiophene compounds and may vary for the specific title compound.

Molecular Electrostatic Potential (MEP or EPS) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The EPS map is plotted on the molecule's electron density surface, where different colors represent different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like oxygen and nitrogen). These areas are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, found in electron-poor areas (e.g., around hydrogen atoms attached to heteroatoms), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas denote neutral potential.

For this compound, the EPS map would likely show significant negative potential around the carbonyl oxygen of the amide group and the nitrogen atoms of the benzimidazole ring, identifying them as key sites for hydrogen bonding and interactions with electrophiles. researchgate.net Positive potential would be expected around the N-H protons of the amide and benzimidazole moieties, highlighting their role as hydrogen bond donors. scispace.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net It is extensively used to understand the binding mechanisms of potential drugs and to screen virtual libraries for lead compounds.

The first step in a docking study is to identify a relevant biological target. Given the structural motifs in this compound, several protein families could be considered as potential targets. Benzimidazole derivatives are known to target a wide range of proteins, including kinases, polymerases, and proteins involved in cancer and microbial infections. nih.govukm.my Similarly, thiophene-containing compounds have shown activity against various enzymes and receptors. researchgate.net

Potential protein targets for this compound could include:

Kinases: Such as Casein Kinase 1 (CK1δ/ε) or Epidermal Growth Factor Receptor (EGFR), which are often targeted by benzimidazole-based inhibitors. nih.govukm.my

Bacterial Enzymes: Targets like DNA gyrase or tyrosyl-tRNA synthetase are crucial for bacterial survival and are common targets for antimicrobial agents. researchgate.net

Viral Proteins: Benzimidazole scaffolds are present in some antiviral drugs, suggesting viral enzymes as potential targets.

Once a protein target is selected, its three-dimensional structure, usually obtained from the Protein Data Bank (PDB), is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and defining the binding site or active site. ukm.my The ligand, this compound, is also prepared by generating its 3D coordinates and assigning appropriate atomic charges and protonation states.

With the prepared receptor and ligand, docking algorithms are used to explore various possible binding poses of the ligand within the protein's active site. These algorithms generate numerous conformations and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower docking scores typically indicate more favorable binding.

The analysis of the top-ranked poses reveals the predicted binding mode. This includes identifying key intermolecular interactions that stabilize the ligand-protein complex. For this compound, the expected interactions would include:

Hydrogen Bonds: The N-H groups of the benzimidazole and amide linker can act as hydrogen bond donors, while the carbonyl oxygen and benzimidazole nitrogens can act as acceptors. nih.gov

π-π Stacking/T-stacking: The aromatic benzimidazole and thiophene rings can engage in stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the active site.

Hydrophobic Interactions: The aromatic rings and any aliphatic parts of the molecule can form favorable hydrophobic interactions with nonpolar residues.

Table 3: Example of Molecular Docking Results for a Benzimidazole-based Inhibitor with a Kinase Target (CK1δ)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Leucine 85 | Hydrogen Bond (Backbone N-H with Ligand N) | ~2.9 |

| Leucine 84 | Hydrogen Bond (Backbone C=O with Ligand N-H) | ~3.0 |

| Valine 25 | Hydrophobic Interaction | - |

| Isoleucine 23 | Hydrophobic Interaction | - |

Note: This table is illustrative, based on published data for a different benzimidazole inhibitor binding to CK1δ, and serves to show the type of data generated from docking studies. nih.gov

These detailed predictions of binding interactions are invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent and selective analogues. ijsrst.comresearchgate.net

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Leucine |

| Valine |

| Isoleucine |

Analysis of Binding Affinities and Interaction Hotspots

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of thiophene-2-carboxamide and benzimidazole, docking studies have been instrumental in identifying key interactions within the binding sites of various enzymes and receptors. nih.govresearchgate.net

These studies typically reveal that the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is governed by a combination of specific molecular interactions. Analysis of the docked poses helps identify "interaction hotspots," which are amino acid residues in the protein that contribute significantly to the binding.

Key interactions for this class of compounds often include:

Hydrogen Bonds: The carboxamide linker (-C(=O)NH-) is a prime site for forming hydrogen bonds with amino acid residues. The nitrogen atoms of the benzimidazole ring and the oxygen atom of the carboxamide can act as hydrogen bond acceptors, while the N-H groups of both the amide and the benzimidazole can act as hydrogen bond donors.

Hydrophobic Interactions: The aromatic rings of the thiophene and benzimidazole moieties frequently engage in hydrophobic interactions, such as π-π stacking and van der Waals forces, with nonpolar residues in the binding pocket. mdpi.com

Halogen Bonds: If the scaffold is substituted with halogens, these can form halogen bonds, which are specific noncovalent interactions that can enhance binding affinity.

Docking studies on related benzimidazole carboxamide derivatives targeting enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) have successfully elucidated the binding modes responsible for their inhibitory activity. nih.gov Similarly, thiophene carboxamide derivatives have been docked into various protein targets, with calculated binding affinities often ranging from -6 to -12 kcal/mol, indicating strong potential for inhibition. researchgate.net

Table 1: Summary of Typical Molecular Interactions for this compound Analogs

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H, Benzimidazole N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Amide C=O, Benzimidazole N | Arg, Lys, His, Ser, Thr, Main-chain N-H |

| Hydrophobic (π-π Stacking) | Thiophene Ring, Benzimidazole Ring | Phe, Tyr, Trp, His |

| Van der Waals | Entire Ligand Scaffold | Ala, Val, Leu, Ile, Met |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability of the ligand's conformation and the dynamics of the protein-ligand complex. mdpi.com

MD simulations are employed to explore the conformational landscape of this compound. The molecule possesses rotational freedom around the single bonds connecting the rings to the carboxamide linker. By simulating the molecule in an aqueous environment, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. This analysis is critical for understanding the molecule's shape and how it presents its functional groups for interaction with a target.

Once a promising binding pose is identified through docking, MD simulations are performed on the protein-ligand complex to assess its stability. researchgate.net Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable, low RMSD value for the ligand indicates that it remains securely bound in the predicted pose. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein and ligand. It can highlight which residues in the binding site are most critical for maintaining contact with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a significant portion of the simulation time are considered crucial for binding affinity.

For thiophene carboxamide derivatives, MD simulations have been used to confirm the stability of docked complexes within protein binding sites, showing that the key interactions predicted by docking are maintained over time scales of up to 100 nanoseconds. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com This allows for the prediction of the activity of new, unsynthesized molecules.

For classes of compounds like benzimidazole carboxamides, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods build predictive models by correlating the biological activity of a set of aligned molecules with their 3D steric and electrostatic properties.

A typical 3D-QSAR study involves:

Data Set: A series of benzimidazole carboxamide analogs with experimentally determined biological activities (e.g., IC₅₀ values) is selected.

Molecular Alignment: The compounds are aligned based on a common substructure or a docked conformation.

Field Calculation: Steric and electrostatic fields are calculated around each molecule.

Model Generation: Statistical methods are used to generate a model that relates the variations in these fields to the variations in biological activity.

Successful CoMFA and CoMSIA models for benzimidazole carboxamide-based inhibitors have been developed with high statistical significance, indicated by high squared correlation coefficients (r²) and cross-validated coefficients (q²). nih.gov These models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent compounds. nih.gov

Table 2: Example Statistical Parameters for 3D-QSAR Models of Benzimidazole Carboxamide Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.712 | 0.899 | Not Reported |

| CoMSIA | 0.744 | 0.889 | Not Reported |

| Data derived from studies on PARP-1 inhibitors. nih.gov |

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

Based on a set of active benzimidazole or thiophene carboxamide analogs, a pharmacophore model can be generated. This model serves as a 3D query for screening large virtual databases to identify new, structurally diverse compounds that possess the key features required for activity but may have entirely different chemical scaffolds. The essential features for a compound like this compound would likely include:

An aromatic ring feature (from the benzimidazole).

A second aromatic/heterocyclic ring feature (from the thiophene).

A hydrogen bond donor site (N-H).

A hydrogen bond acceptor site (C=O).

These models provide a simplified yet powerful representation of the molecular interactions essential for biological function, aiding in both virtual screening and the rational design of new derivatives.

Preclinical Biological Activity Investigations of N 1h Benzimidazol 2 Yl Thiophene 2 Carboxamide and Its Analogues

In Vitro Enzyme Inhibition Studies

The benzimidazole-thiophene core has been the subject of numerous studies to determine its inhibitory effects on a variety of enzymes implicated in human and microbial diseases.

Targeting Kinases (e.g., Polo-like Kinase 1 (PLK1), IKK-ε, ITK)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Analogues of N-(1H-benzimidazol-2-yl)thiophene-2-carboxamide have shown significant inhibitory activity against several important kinases.

Polo-like Kinase 1 (PLK1): A range of heteroaryl-linked 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamides have been identified as potent inhibitors of PLK1, a key regulator of the cell cycle. The compound GSK461364, a notable example from this class, is a highly potent inhibitor of human PLK1 (huPLK1) with single-digit nanomolar activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzimidazole (B57391) and thiophene (B33073) rings can significantly influence potency. These compounds have been shown to induce deleterious phenotypic alterations in parasites like Schistosoma mansoni by targeting the parasite's PLK1 ortholog, highlighting the therapeutic potential of this chemical series.

IKK-ε: The IκB kinase (IKK) family is central to inflammatory signaling pathways. A series of 5-(1H-Benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitriles, which are structurally related to the title compound, were explored for their activity against IKK-ε. These investigations led to the identification of compounds with significant potency and high selectivity for IKK-ε over other kinases within the IKK family. For instance, one optimized analogue demonstrated an IKK-ε enzyme potency with a pIC50 of 7.4.

ITK: Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in T-cell signaling. Currently, there is limited publicly available data specifically detailing the inhibitory activity of this compound or its direct analogues against ITK.

| Compound Class | Target Kinase | Key Findings | Reported Potency |

|---|---|---|---|

| Benzimidazole Thiophenes (e.g., GSK461364) | PLK1 | Potent, single-digit nanomolar inhibition of human PLK1. | IC50 < 10 nM |

| 5-(1H-Benzimidazol-1-yl)-3-alkoxy-2-thiophenecarbonitriles | IKK-ε | Identified as potent and selective inhibitors. | pIC50 = 7.4 |

Inhibition of Microbial Enzymes (e.g., PfDHODH, TrmD)

The development of novel antimicrobial agents is a global health priority. The benzimidazole-thiophene scaffold has been investigated for its ability to inhibit essential enzymes in pathogens.

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): Analogues such as 5-(2-methylbenzimidazol-1-yl)-N-alkylthiophene-2-carboxamides have been identified as potent inhibitors of PfDHODH, an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. These compounds demonstrated high selectivity, showing no significant inhibition of the corresponding human enzyme. This selective inhibition highlights their potential as antimalarial drug candidates.

tRNA (Guanine37-N1)-methyltransferase (TrmD): TrmD is an essential enzyme in bacteria, making it an attractive target for new antibiotics. However, specific studies detailing the inhibition of TrmD by this compound or its analogues are not widely available in the current scientific literature.

Modulation of Other Relevant Enzymes (e.g., COX-2, α-Glucosidase, Cholinesterase)

The versatility of the benzimidazole scaffold has prompted its evaluation against other therapeutically relevant enzymes.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. While direct enzymatic inhibition data for this compound is scarce, related benzimidazole derivatives have been investigated for anti-inflammatory properties. For example, the structurally related compound 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole has been synthesized and studied in the context of inflammation, suggesting the scaffold's potential to interact with targets in this pathway. nih.gov

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Numerous studies have shown that various benzimidazole derivatives possess α-glucosidase inhibitory activity. nih.govnih.govresearchgate.netacs.org For instance, series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols and benzimidazole-thioquinoline derivatives have demonstrated potent inhibition of the enzyme, with some compounds showing activity significantly greater than the standard drug, acarbose. nih.govnih.gov These findings suggest that the benzimidazole core is a viable pharmacophore for α-glucosidase inhibition.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. The benzimidazole nucleus is a common feature in many reported cholinesterase inhibitors. nih.govbiointerfaceresearch.comnih.gov Various derivatives, including those with thiazole (B1198619) or triazole moieties, have shown moderate to potent inhibitory activity against both AChE and BChE. nih.govnih.gov

| Compound Series | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 µM to 343.10 µM nih.gov |

| Benzimidazole-thioquinoline derivatives | α-Glucosidase | 28.0 µM to 663.7 µM nih.gov |

| Benzimidazole-triazole derivatives (Compound 3d) | AChE | 0.089 µM nih.gov |

| Benzimidazole-triazole derivatives (Compound 3h) | AChE | 0.091 µM nih.gov |

Receptor Binding and Modulation Assays

Beyond enzyme inhibition, the ability of this compound and its analogues to interact with G protein-coupled receptors (GPCRs) and ion channels has been a subject of preclinical research.

Interaction with Bradykinin (B550075) Receptors

Other Receptor Systems (e.g., Transient Receptor Potential Vanilloid-1, Cannabinoid Receptors)

Transient Receptor Potential Vanilloid-1 (TRPV1): The TRPV1 receptor is an ion channel that acts as a sensor for noxious stimuli, including heat and capsaicin. It is a key target for the development of new analgesics. Research has demonstrated that antagonist compounds built on a benzo[d]imidazole platform can potently inhibit capsaicin-induced Ca2+ influx in cells expressing human TRPV1 channels. This indicates the suitability of the benzimidazole core for designing TRPV1 modulators.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are GPCRs involved in a multitude of physiological processes. A study focused on N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles revealed that this class of compounds can exhibit high affinity for the CB1 receptor. nih.gov Radioligand binding assays showed that several derivatives bind to the CB1 receptor with nanomolar affinity, with the most potent compound displaying a Ki value of 1.2 nM. nih.gov These results confirm that the benzimidazole scaffold can be effectively utilized to develop potent cannabinoid receptor ligands. nih.gov

| Compound Series | Target Receptor | Key Findings | Reported Affinity (Ki) |

|---|---|---|---|

| N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles | Cannabinoid Receptor 1 (CB1) | High-affinity binding identified in a series of 8 compounds. | 1.2 nM (most potent derivative) nih.gov |

| Benzo[d]imidazole derivatives | TRPV1 | Potent antagonism of capsaicin-induced Ca2+ influx. | IC50 = 4.6 nM (Mavatrep) |

Cellular Assays

Antiproliferative Activity against Various Cell Lines

Derivatives of thiophene-2-carboxamide and benzimidazole have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have revealed significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Analogues of this compound have demonstrated notable activity. For instance, certain thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent. lookchem.com In one study, the synthesized compounds 2b and 2e were found to be the most active against the Hep3B liver cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. lookchem.com These compounds were also observed to disrupt the formation of Hep3B cancer cell spheroids. lookchem.com

Further research into a novel series of thiophene-2-carboxamide derivatives showed that a derivative containing a 4-Cl-phenyl ring exhibited potent inhibitory activity against several cancer cell lines, including MCF-7 (breast), K562 (chronic myelogenous leukemia), HepG2 (liver), and MDA-MB-231 (breast). researchgate.net Another study highlighted a derivative of anthra[2,3-b]thiophene-2-carboxamide, which was highly potent against a panel of human tumor cell lines and their drug-resistant variants. nih.gov This compound was capable of triggering lethal damage in K562 cells at submicromolar concentrations. nih.gov

The benzimidazole moiety itself is a well-established pharmacophore in anticancer drug discovery. researchgate.netresearchgate.net Bis(benzimidazol-2-yl) amines have been evaluated for their cytotoxicity against human colorectal carcinoma HT-29 and breast cancer MDA-MB-231 cell lines. mdpi.com Specifically, compounds such as N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine showed significant cytotoxic activity against the HT-29 cell line with an IC50 value of 0.91 µM. mdpi.com

The mechanism of action for many of these benzimidazole-containing compounds is believed to involve the induction of apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases. biotech-asia.org

Table 1: Antiproliferative Activity of Selected this compound Analogues

| Compound/Analogue | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiophene carboxamide derivative 2b | Hep3B (Liver Cancer) | 5.46 µM | lookchem.com |

| Thiophene carboxamide derivative 2e | Hep3B (Liver Cancer) | 12.58 µM | lookchem.com |

| Thiophene-2-carboxamide with 4-Cl-phenyl ring | MCF-7 (Breast Cancer) | Potent | researchgate.net |

| Thiophene-2-carboxamide with 4-Cl-phenyl ring | K562 (Leukemia) | Potent | researchgate.net |

| Thiophene-2-carboxamide with 4-Cl-phenyl ring | HepG2 (Liver Cancer) | Potent | researchgate.net |

| Thiophene-2-carboxamide with 4-Cl-phenyl ring | MDA-MB-231 (Breast Cancer) | Potent | researchgate.net |

| Anthra[2,3-b]thiophene-2-carboxamide derivative | K562 (Leukemia) | Submicromolar | nih.gov |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | HT-29 (Colorectal Cancer) | 0.91 µM | mdpi.com |

Antimicrobial Efficacy (Antibacterial and Antifungal Activity)

The benzimidazole and thiophene moieties are independently recognized for their antimicrobial properties, and their combination in hybrid molecules has yielded compounds with significant antibacterial and antifungal efficacy.

A study on novel amide derivatives of benzimidazole coupled with various thiophene acids revealed promising antimicrobial and antifungal activities. lookchem.com Several of these compounds demonstrated notable activity against S. bacillus, with IC50 values in the range of 51.8 µM to 57.4 µM. lookchem.com The same study also reported potent antifungal activity against Carbendazim and Fenbendazole fungal cell lines, with some derivatives showing IC50 values as low as 10.2 µM. lookchem.com

Heterocyclic hybrids incorporating thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties have also been investigated. These compounds exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. nih.gov One of the most active compounds in this series was 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide. nih.gov

Research on 3-amino thiophene-2-carboxamide derivatives has shown higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. mdpi.com One such amino derivative, compound 7b, displayed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. mdpi.com

Table 2: Antimicrobial Activity of Selected this compound Analogues

| Compound/Analogue | Microorganism | Activity (IC50 / Inhibition) | Reference |

|---|---|---|---|

| Benzimidazole-thiophene amide 4(a) | S. bacillus | 51.8 µM | lookchem.com |

| Benzimidazole-thiophene amide 4(b) | S. bacillus | 57.4 µM | lookchem.com |

| Benzimidazole-thiophene amide 4(c) | Fenbendazole (fungal line) | 10.2 µM | lookchem.com |

| Benzimidazole-thiophene amide 4(a) | Carbendazim (fungal line) | 22.9 µM | lookchem.com |

| 2-{[6-(1H-benzimidazol-2-yl)...]thio}-N-(4-isopropylphenyl)acetamide | Gram-positive & Gram-negative bacteria, C. albicans | High activity | nih.gov |

| Amino thiophene-2-carboxamide 7b | P. aeruginosa | 86.9% inhibition | mdpi.com |

| Amino thiophene-2-carboxamide 7b | S. aureus | 83.3% inhibition | mdpi.com |

Antiviral Activity Assessments

The benzimidazole scaffold is a core component of several clinically used antiviral drugs, and research continues to explore new derivatives for their potential to combat viral infections. nih.gov While specific data on the antiviral activity of this compound is limited, studies on its analogues provide insights into the potential of this chemical class.

Benzimidazole derivatives have shown a broad spectrum of antiviral activities. nih.gov Research has demonstrated the efficacy of certain benzimidazole compounds against respiratory RNA viruses, including influenza A virus and human coronavirus. lookchem.com Some (thio)semicarbazone-based benzimidazoles have been identified as dual inhibitors of these viruses. lookchem.com Furthermore, specific derivatives have shown activity against respiratory syncytial virus (RSV), with potencies comparable to the licensed drug ribavirin. lookchem.combiotech-asia.org

In one study, novel 1-substituted benzimidazole derivatives were synthesized and tested for their antiviral activity, with some compounds showing promise against the rotavirus Wa strain. nih.gov The versatility of the benzimidazole nucleus allows for structural modifications that can lead to potent activity against a range of distinct viruses. researchgate.net For example, benzimidazole-triazole hybrids have been reported to possess antiviral properties. bohrium.com

While these findings are for related benzimidazole structures and not the specific thiophene-2-carboxamide conjugate, they underscore the potential of the benzimidazole moiety as a platform for the development of novel antiviral agents. Further investigation is warranted to specifically assess the antiviral profile of this compound and its close analogues.

Anti-inflammatory Response in Cellular Models

Both thiophene and benzimidazole derivatives have been recognized for their anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govbiotech-asia.org

Studies on substituted bromo-benzothiophene carboxamides, which are structural analogues, have demonstrated potent anti-inflammatory responses. lookchem.com These compounds were found to selectively inhibit COX-2 and disrupt the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation. lookchem.com This mechanism was further supported by the observed reduction in the levels of pro-inflammatory cytokines and chemokines. lookchem.com

Research on thiophene derivatives has also shown their ability to modulate inflammatory responses in cellular models. In in vitro assays using human red blood cells, certain thiophene derivatives were capable of inhibiting the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, a specific benzimidazole derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone, has been shown to decrease the mRNA levels of IL-6 and TNF-α. nih.govnih.gov The anti-inflammatory effects of many benzimidazole derivatives are thought to stem from their ability to inhibit prostaglandin (B15479496) synthesis. researchgate.net These findings suggest that this compound and its analogues are promising candidates for further investigation as anti-inflammatory agents.

Other Relevant Biological Activities (e.g., Anti-schistosomal, Antihyperlipidemic in animal models)

Beyond the more commonly studied activities, analogues of this compound have been investigated for other significant biological effects, notably anti-schistosomal and antihyperlipidemic activities.

Anti-schistosomal Activity

Schistosomiasis is a debilitating parasitic disease, and there is an urgent need for new therapeutic agents. Benzimidazole thiophene derivatives have emerged as potent anti-schistosomals. lookchem.comnih.gov These compounds have been identified as inhibitors of Polo-Like Kinase 1 (PLK1) in Schistosoma mansoni, a potential drug target. lookchem.comnih.gov Phenotypic screening of a series of 38 benzimidazole thiophene PLK1 inhibitors revealed a clear structure-activity relationship for both the larval (schistosomula) and adult stages of the parasite. lookchem.comnih.gov The most potent of these inhibitors induced significant phenotypic changes in the parasites at low micromolar concentrations. lookchem.comnih.gov

In a murine model of schistosomiasis, a newly synthesized benzimidazole compound, BTP-OH, demonstrated significant therapeutic efficacy. researchgate.net Treatment with BTP-OH resulted in a substantial reduction in the total worm burden and the tissue egg load in the liver of infected mice. researchgate.net The compound also led to the amelioration of histopathological changes and caused deformities in the tegument of the adult worms. researchgate.net

Antihyperlipidemic Activity

Hyperlipidemia is a major risk factor for cardiovascular diseases. A novel series of benzimidazole propyl carboxamide benzophenone (B1666685) derivatives were synthesized and evaluated for their potential hypolipidemic activity in a Triton WR-1339 induced hyperlipidemic rat model. mdpi.comresearchgate.net These compounds demonstrated significant anti-hyperlipidemic effects. mdpi.combiotech-asia.orgresearchgate.net

The in vivo studies showed that these benzimidazole-2-carboxamide derivatives caused a statistically significant decrease in plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL). mdpi.combiotech-asia.orgresearchgate.net Concurrently, they produced a significant increase in the levels of high-density lipoprotein (HDL), which is known to have a protective role against atherogenesis. biotech-asia.org Among the tested compounds, one derivative, compound 9, was identified as the most active. mdpi.comresearchgate.net

In Vivo Efficacy Studies in Animal Models (excluding human trials)

The preclinical evaluation of this compound analogues has extended to in vivo animal models to assess their efficacy and biological effects in a whole-organism context.

A notable in vivo study involved a highly potent and selective 2-aryl benzimidazole derivative, 1-(3-(5-bromothiophene-2-carboxamido)cyclohexyl)-N-methyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamide (compound 8b), which was investigated as a BCATm inhibitor. lookchem.comresearchgate.net Following oral administration in mice, this compound led to a dose-dependent increase in the blood levels of all three branched-chain amino acids, confirming its target engagement and biological activity in a living system. lookchem.comresearchgate.net

As detailed in the previous section, the in vivo efficacy of benzimidazole analogues has been demonstrated in animal models of parasitic disease and metabolic disorders. In murine models of Schistosoma mansoni infection, benzimidazole derivatives have shown significant reductions in both worm and egg burdens, highlighting their potential as anti-schistosomal agents. researchgate.netresearchgate.net

In the realm of metabolic diseases, in vivo studies using Triton WR-1339-induced hyperlipidemic rats have established the efficacy of benzimidazole-2-carboxamide derivatives. mdpi.combiotech-asia.orgresearchgate.net These compounds effectively lowered levels of harmful lipids (triglycerides, total cholesterol, and LDL) while elevating beneficial HDL levels in the blood. biotech-asia.org

While many of the antiproliferative studies have been conducted in vitro, some reports suggest that thiophene carboxamide analogues have also demonstrated in vivo antiproliferative effects, although detailed data from these studies are less commonly available in the reviewed literature. mdpi.com These in vivo studies provide crucial evidence of the therapeutic potential of this class of compounds and form the basis for further development toward clinical applications.

Efficacy in Disease Models

The preclinical efficacy of this compound and its analogues has been investigated in various disease models, with a primary focus on hyperlipidemia. While the broader classes of benzimidazole and thiophene derivatives have shown promise in infectious disease, inflammation, and cancer models, specific in vivo data for the title compound in these areas are not extensively available in the public domain.

Hyperlipidemia Models:

A study investigating a series of novel benzimidazole propyl carboxamide benzophenone derivatives demonstrated significant in vivo antihyperlipidemic activity in a Triton WR-1339 induced hyperlipidemic rat model. nih.govjst.go.jp Triton WR-1339 is a non-ionic surfactant that induces hyperlipidemia by inhibiting lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the plasma. researchgate.net

In this model, the administration of these benzimidazole-2-carboxamide analogues resulted in a statistically significant decrease in total cholesterol (TC), triglycerides (TGs), and low-density lipoprotein (LDL) levels. nih.govjst.go.jp Furthermore, a significant increase in high-density lipoprotein (HDL) levels was observed. jst.go.jp One of the tested compounds, compound 9, was identified as the most active derivative in the series. nih.govjst.go.jp These findings suggest that the benzimidazole-2-carboxamide scaffold is a promising pharmacophore for the development of new antihyperlipidemic agents.

The table below summarizes the effects of representative benzimidazole-2-carboxamide analogues on lipid profiles in Triton WR-1339-induced hyperlipidemic rats.

Interactive Data Table: Effect of Benzimidazole-2-carboxamide Analogues on Lipid Profile

| Compound | Dose (mg/kg) | Change in Total Cholesterol (TC) | Change in Triglycerides (TGs) | Change in LDL | Change in HDL | Reference |

| Analogue 7 | 30 | ↓ | ↓ | ↓ | ↑ | nih.govjst.go.jp |

| Analogue 8 | 30 | ↓ | ↓ | ↓ | ↑ | nih.govjst.go.jp |

| Analogue 9 | 30 | ↓↓↓ (Most Active) | ↓↓↓ (Most Active) | ↓↓↓ (Most Active) | ↑↑↑ (Most Active) | nih.govjst.go.jp |

Arrow direction indicates the change (↓ decrease, ↑ increase) in lipid levels. The number of arrows indicates the relative magnitude of the effect.

While direct evidence for this compound in hyperlipidemia models is not specified, the positive results for its structural analogues strongly suggest its potential in this therapeutic area.

Infectious Disease, Inflammation, and Cancer Xenograft Models:

There is currently a lack of specific in vivo efficacy data for this compound in established models of infectious disease, inflammation, or in cancer xenograft studies. However, the broader chemical classes to which this compound belongs have demonstrated relevant biological activities. For instance, various benzimidazole derivatives have shown in vivo anti-inflammatory activity in rat models. researchgate.netatjls.com Similarly, thiophene carboxamide derivatives have been explored for their anticancer properties. mdpi.com These findings provide a rationale for future in vivo investigations of the title compound in these disease areas.

In Vivo Target Engagement Studies

Currently, there are no publicly available data from in vivo target engagement studies for this compound. Such studies are crucial to confirm that the compound interacts with its intended molecular target in a living organism at concentrations that are pharmacologically active. Future research in this area would provide valuable insights into the compound's mechanism of action and help to bridge the gap between in vitro activity and in vivo efficacy.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Pathways

While the specific molecular targets of this compound have not been definitively elucidated, research on structurally related compounds provides strong indications of potential mechanisms of action. The benzimidazole and thiophene carboxamide scaffolds are known to interact with a variety of enzymes and signaling pathways implicated in different diseases.

Potential Molecular Targets:

Polo-Like Kinase 1 (PLK1): A study on benzimidazole thiophene inhibitors of Schistosoma mansoni identified Polo-Like Kinase 1 (PLK1) as a potential drug target. researchgate.net The most potent inhibitors in this study produced significant phenotypic alterations in the parasites at low micromolar concentrations. researchgate.net PLK1 is a key regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy.

Casein Kinase 1 (CK1) δ/ε: Certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of CK1δ and CK1ε. nih.gov These kinases are involved in the regulation of numerous cellular processes, including Wnt signaling, DNA damage response, and cell cycle progression. nih.gov The inhibition of CK1δ/ε by these compounds was found to be ATP-competitive. nih.gov

Cannabinoid Receptor 2 (CB2): Benzimidazole and benzothiophene (B83047) derivatives have been synthesized and evaluated as new cannabinoid receptor ligands. nih.gov Several of these compounds displayed selectivity for the CB2 receptor, which is primarily expressed in immune cells and is a target for anti-inflammatory and immunomodulatory therapies. nih.gov Docking studies suggested that a π-cation interaction with Lys109 could be crucial for CB2 selectivity. nih.gov

tRNA (Guanine37-N1)-methyltransferase (TrmD): Thieno[2,3-d]pyrimidine derivatives bearing a benzimidazole moiety have been investigated as potential inhibitors of TrmD, an essential enzyme for bacterial protein synthesis. mdpi.com Molecular docking studies indicated a high affinity of these compounds for the TrmD isolated from Pseudomonas aeruginosa. mdpi.com

The diverse range of potential molecular targets for compounds structurally related to this compound highlights the need for specific biochemical and cellular assays to pinpoint its precise mechanism of action.

Studies on Gene Expression and Protein Regulation

There is currently no specific information available regarding studies on the effects of this compound on gene expression and protein regulation. Future research employing techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics would be invaluable in understanding the broader cellular impact of this compound and identifying novel pathways it may modulate. For instance, in the context of the observed antihyperlipidemic activity of its analogues, it would be beneficial to investigate the expression of genes involved in lipid metabolism. One study on N-(3-benzoylphenyl)-1H-indole-2-carboxamides, which also show antihyperlipidemic effects, found that these compounds down-regulated overexpressed genes in Triton WR-1339 treated rats. jst.go.jp

Structure Activity Relationship Sar Studies of N 1h Benzimidazol 2 Yl Thiophene 2 Carboxamide Derivatives